![molecular formula C14H19NO2 B13483056 4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid typically involves the reaction of 2-bromo-valerophenone with pyrrolidine in the presence of a base such as sodium methoxide in methanol. The reaction mixture is stirred at room temperature for an extended period, followed by acidification and extraction to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
科学的研究の応用
4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the phenyl and butanoic acid groups contribute to the overall pharmacokinetic profile. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes .
類似化合物との比較
Similar Compounds
Phenylpyrrolidines: Compounds with a phenyl group attached to a pyrrolidine ring.
Phenylalkylamines: Molecules featuring a phenyl group connected to an alkyl chain with an amine group.
Pyrrolidine-2-ones: Derivatives of pyrrolidine with a ketone functional group.
Uniqueness
4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
4-(2-pyrrolidin-1-ylphenyl)butanoic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)9-5-7-12-6-1-2-8-13(12)15-10-3-4-11-15/h1-2,6,8H,3-5,7,9-11H2,(H,16,17) |
InChIキー |
QUDAUDPZFXDETO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


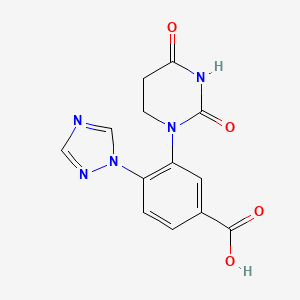
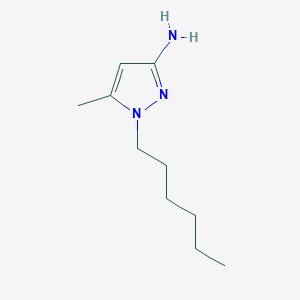
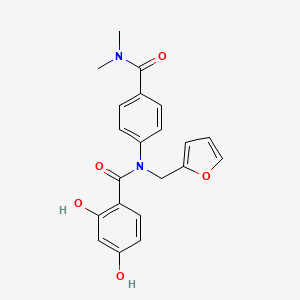
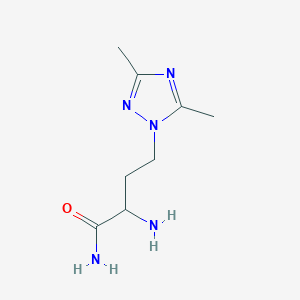
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
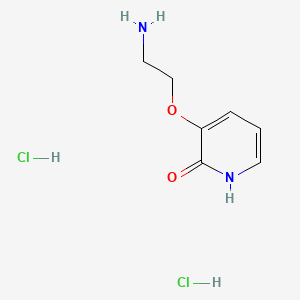

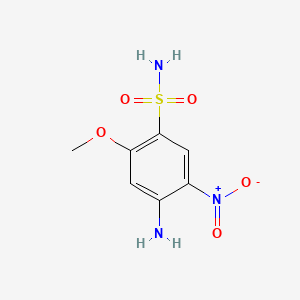
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
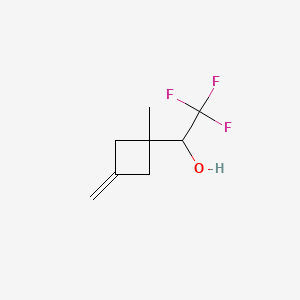
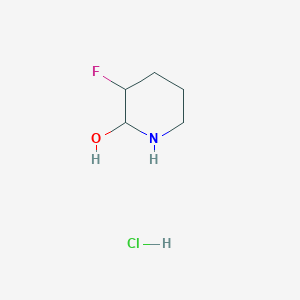
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
